1-Ethoxy-1-phenylpropan-2-one
Description
1-Ethoxy-1-phenylpropan-2-one is a ketone derivative characterized by an ethoxy group (-OCH₂CH₃) and a phenyl ring attached to a propan-2-one backbone. Its structure (C₆H₅-C(O)-CH₂-OCH₂CH₃) suggests reactivity typical of aryl ketones and ethers, making it a compound of interest in organic synthesis and pharmaceutical intermediates.
Properties
CAS No. |
21165-34-4 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-ethoxy-1-phenylpropan-2-one |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(9(2)12)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
InChI Key |
RLCDFEVCFNBHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetone with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the ethoxy group to attach to the carbon adjacent to the carbonyl group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions may involve nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-1-phenylpropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-ethoxy-1-phenylpropan-2-one exerts its effects involves interactions with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the ethoxy group can influence the compound’s reactivity and solubility. The pathways involved may include enzyme-catalyzed transformations and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 1-Ethoxy-1-phenylpropan-2-one with structurally or functionally related compounds, based on substituent effects and available data from the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Electron-Donating vs. Electron-Withdrawing Groups :
- The ethoxy group in This compound is electron-donating, activating the ketone toward nucleophilic attack compared to electron-withdrawing substituents (e.g., -Cl in ).
- Thiophene-containing analogs (e.g., ) exhibit enhanced conjugation, altering redox properties.
Solubility and Stability :
- Hydroxyl-substituted derivatives (e.g., ) show higher polarity and water solubility than the ethoxy analog.
- Ether linkages (as in the target compound) improve stability under basic conditions but are prone to acid-catalyzed cleavage.
Research Findings and Limitations
- Spectroscopic Data : X-ray crystallography of related compounds (e.g., ) suggests similar bond lengths (C=O ~1.22 Å) and angles, but confirmation requires experimental data.
- Thermodynamic Properties : The absence of melting/boiling point data in the evidence limits a direct comparison with analogs like 1-(4-Ethylphenyl)-2-methylpropan-1-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
